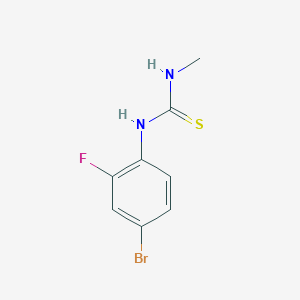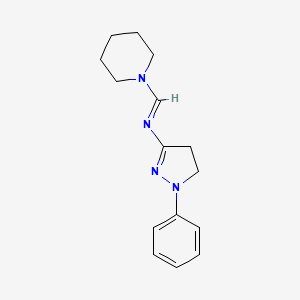
1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine, also known as PDP, is a chemical compound that has been studied for its potential use in scientific research. PDP belongs to the class of compounds known as pyrazolines, which have been shown to have a variety of biological activities. In
Mécanisme D'action
The mechanism of action of 1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine is not fully understood, but it is thought to involve its interaction with the sigma-1 receptor. This compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its neuroprotective effects. This compound may also have anti-inflammatory and antioxidant effects, which could further contribute to its neuroprotective properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. This compound has also been shown to have analgesic effects and may have potential as a treatment for chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. This compound has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. However, this compound also has some limitations. It has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on 1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine. One area of interest is the development of this compound analogues with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic uses of this compound in humans, particularly in the treatment of neurodegenerative diseases and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of 1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine involves the reaction of 1-phenyl-1-pentanone with piperidine and hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields of pure product and has been extensively studied in the literature.
Applications De Recherche Scientifique
1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including neurotransmission, ion channel regulation, and cell survival. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-phenyl-3,4-dihydropyrazol-5-yl)-1-piperidin-1-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-3-7-14(8-4-1)19-12-9-15(17-19)16-13-18-10-5-2-6-11-18/h1,3-4,7-8,13H,2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZCPOPBLQXPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=NC2=NN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5003734.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5003740.png)
![5-(2,2-dimethylpropanoyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5003741.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5003745.png)
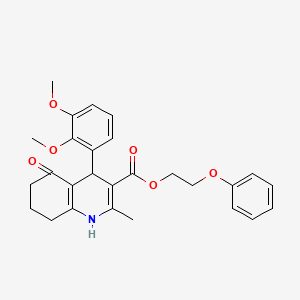

![4-[(4-bromo-2-cyanophenoxy)methyl]benzoic acid](/img/structure/B5003762.png)
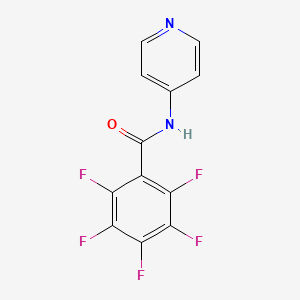
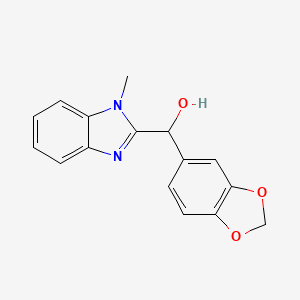
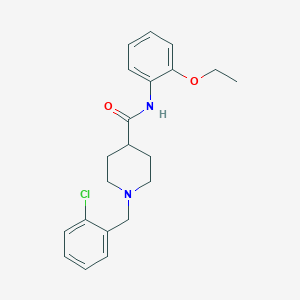
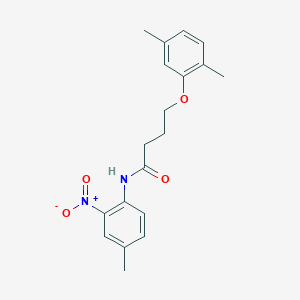
![4-[(3-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5003815.png)
![2-{[N-(tert-butyl)glycyl]amino}-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5003823.png)
